N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O3/c20-19(21,22)15-8-6-14(7-9-15)16(25)12-24-18(27)17(26)23-11-10-13-4-2-1-3-5-13/h4,6-9,16,25H,1-3,5,10-12H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHLDHEFHSAFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features an oxalamide functional group, which is characterized by two amide groups linked by an ethylene bridge. The presence of a cyclohexene moiety and a trifluoromethyl-substituted phenyl group enhances its chemical reactivity and biological interactions.
- Molecular Formula : C₁₈H₁₈F₃N₂O₃
- Molecular Weight : Approximately 362.35 g/mol
- CAS Number : 2034317-79-6
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Cyclohexene Derivative : Starting with cyclohexene, an alkylation reaction introduces the ethyl group.
- Trifluoromethyl Phenol Preparation : Functionalization of a suitable phenol introduces the trifluoromethyl group.
- Oxalamide Formation : The final step involves the reaction of the cyclohexene and phenolic derivatives with oxalyl chloride to form the oxalamide linkage.
Biological Activity
Research indicates that oxalamides, including this compound, exhibit a range of biological activities:
Anticancer Activity
Studies have shown that oxalamides can induce cytotoxic effects in various cancer cell lines. For instance, molecular docking studies suggest that compounds similar to this compound may inhibit tubulin polymerization, disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Antimicrobial Properties
Oxalamides have also demonstrated antimicrobial activity against various bacterial strains. In vitro assays indicate that compounds within this class can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its structural characteristics suggest potential interaction with acetylcholinesterase (AChE), which is crucial for neurotransmission. Molecular docking studies have indicated that similar compounds can form strong hydrogen bonds with AChE, potentially leading to enhanced inhibitory activity compared to standard drugs like galanthamine .
Case Studies
Several studies have explored the biological activity of related oxalamides:
- Study on Anticancer Properties : A compound structurally similar to this compound was tested against prostate cancer cell lines, showing significant growth inhibition with a GI50 value of 3.8 µM .
- Antimicrobial Assays : Another study evaluated the antimicrobial efficacy of various oxalamides against E. coli and S. aureus, revealing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The target compound’s cyclohexenyl group increases lipophilicity compared to analogs with smaller aromatic substituents (e.g., pyridine in or thiophene in ).
- Metabolic Stability: The trifluoromethyl group in the target compound and enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
- Hydrogen Bonding: The hydroxyl group in the N2-substituent (shared with ) may improve solubility and target binding compared to fully nonpolar derivatives.
Q & A
Basic Research Questions
Q. How can synthetic routes for N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide be optimized?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., DMF, THF), catalysts (e.g., HATU, EDCI), and temperature. For oxalamide derivatives, coupling agents like HATU improve yields in amidation steps. Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC or HPLC. Analogous oxalamide syntheses suggest that protecting groups for hydroxyl or cyclohexenyl moieties may enhance efficiency .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm connectivity of the cyclohexenyl, trifluoromethylphenyl, and oxalamide groups. F NMR identifies trifluoromethyl signals.
- IR : Detect carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3300 cm) stretches.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]).
- Elemental Analysis : Verify purity (>95%) by matching calculated and observed C/H/N ratios. Reference protocols for similar oxalamides highlight these techniques .
Advanced Research Questions
Q. How can conformational analysis elucidate the compound’s bioactive conformation?
- Methodological Answer :
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane). Use SHELX programs for structure refinement to resolve bond angles and torsional strain in the oxalamide backbone .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare ground-state conformers. Molecular dynamics simulations in explicit solvent (e.g., water) predict flexibility of the hydroxyethyl and cyclohexenyl groups .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar oxalamides?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line, incubation time, dosage).
- Structural Verification : Confirm compound identity via NMR and LC-MS to rule out degradation or isomerism.
- SAR Studies : Systematically modify substituents (e.g., cyclohexenyl vs. cyclopentyl) and test in vitro (e.g., enzyme inhibition, cytotoxicity). Evidence from analogous compounds shows trifluoromethyl groups enhance metabolic stability, while hydroxyl positioning affects target binding .
Q. How does pH and solvent stability impact experimental reproducibility?
- Methodological Answer :
- Stability Assays : Incubate the compound in buffers (pH 3–10) and solvents (DMSO, PBS). Monitor degradation via HPLC at 24/48/72 hours.
- Degradation Products : Identify by LC-MS; common issues include hydrolysis of the oxalamide bond or oxidation of the cyclohexenyl group. Storage at -20°C in anhydrous DMSO is recommended for long-term stability .
Q. What computational tools predict pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Modeling : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. The trifluoromethyl group likely reduces metabolic clearance.
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding between the hydroxyethyl group and catalytic residues .
Data Contradiction Analysis
Q. Why do biological assays for analogous oxalamides show variable potency?
- Methodological Answer :
- Structural Variability : Compare substituent effects (e.g., cyclohexenyl vs. aromatic rings) on target affinity.
- Assay Conditions : Differences in cell permeability (e.g., serum-free vs. serum-containing media) or endpoint measurements (e.g., IC vs. EC) skew results.
- Statistical Validation : Use ANOVA to assess inter-study variability. Meta-analyses of PubChem datasets highlight trifluoromethylphenyl groups as key determinants of activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
